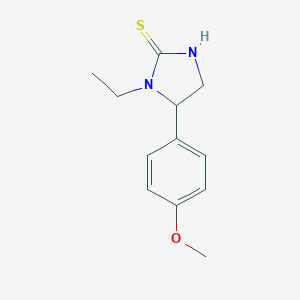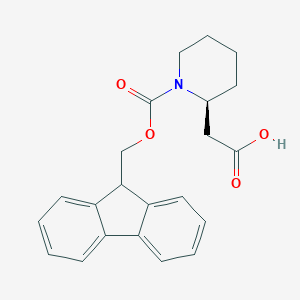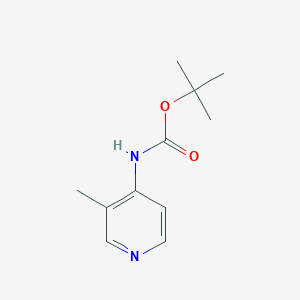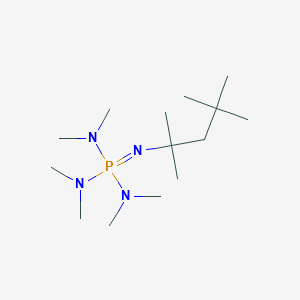
Phosphazene base P1-t-Oct
Overview
Description
Phosphazene base P1-t-Oct, also known as tert-Octylimino-tris(dimethylamino)phosphorane, is a highly potent, non-ionic, and non-charged nitrogen base. It is part of the phosphazene family, which is known for its extremely strong basicity. The compound is characterized by a nitrogen basic center double-bonded to pentavalent phosphorus, making it a sterically hindered and neutral nitrogen base .
Mechanism of Action
Target of Action
Phosphazene base P1-t-Oct, also known as tert-Octylimino-tris(dimethylamino)phosphorane , is a sterically hindered, neutral nitrogen base . It is part of the family of Phosphazene Bases, which are known for their extremely strong, non-ionic, non-charged nitrogen bases
Mode of Action
It is known to have a similar basicity as bemp , suggesting that it may interact with its targets in a similar manner.
Biochemical Analysis
Biochemical Properties
Phosphazene base P1-t-Oct is known for its remarkable strength as a promoter or catalyst for the anionic polymerization of various types of monomers . The complexation of this compound with the counterion significantly improves the nucleophilicity of the initiator or chain end, resulting in highly enhanced polymerization rates .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role in promoting anionic polymerization . It enhances the nucleophilicity of the initiator or chain end, which can lead to increased rates of polymerization .
Temporal Effects in Laboratory Settings
It is known to be remarkably stable towards electrophilic attack, oxygen, and hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphazene base P1-t-Oct is synthesized through the reaction of tert-octylamine with tris(dimethylamino)phosphine. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often involve low temperatures and the use of solvents like tetrahydrofuran or hexane to enhance solubility and reaction rates .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation under reduced pressure to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Phosphazene base P1-t-Oct undergoes various types of reactions, including:
Deprotonation: It is highly effective in deprotonating weakly acidic compounds, generating reactive anionic species.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the formation of carbon-nitrogen bonds.
Cyclization and Annulation: It is used in base-mediated cyclization and annulation reactions for synthesizing heterocyclic compounds.
Common Reagents and Conditions:
Reagents: Common reagents include weakly acidic compounds, alkyl halides, and functionalized alkynes.
Major Products: The major products formed from these reactions include various heterocyclic compounds, end-functionalized polymers, and complex macromolecular architectures .
Scientific Research Applications
Phosphazene base P1-t-Oct has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base in organic synthesis, particularly in deprotonation and nucleophilic substitution reactions.
Polymer Chemistry: It acts as a catalyst in the anionic polymerization of various monomers, leading to the synthesis of functionalized polymers and block copolymers.
Material Science: It is employed in the synthesis of advanced materials, including macromolecular architectures and end-functionalized polymers.
Biology and Medicine: While its direct applications in biology and medicine are limited, it is used in the synthesis of bioactive compounds and drug intermediates.
Comparison with Similar Compounds
Phosphazene base P1-t-Butyl: Similar in structure but with a tert-butyl group instead of a tert-octyl group.
Phosphazene base P2-Ethyl: A dimeric phosphazene base with different steric hindrance and basicity.
Phosphazene base P4-t-Butyl: A tetrameric phosphazene base with significantly higher basicity.
Uniqueness: Phosphazene base P1-t-Oct is unique due to its specific steric hindrance provided by the tert-octyl group, which influences its reactivity and selectivity in various reactions. Its strong basicity and neutral nature make it a versatile reagent in organic synthesis and polymer chemistry .
Properties
IUPAC Name |
N-[bis(dimethylamino)-(2,4,4-trimethylpentan-2-ylimino)-λ5-phosphanyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H35N4P/c1-13(2,3)12-14(4,5)15-19(16(6)7,17(8)9)18(10)11/h12H2,1-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCJCKAURXOQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H35N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408011 | |
| Record name | Phosphazene base P1-t-Oct | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161118-69-0 | |
| Record name | Phosphazene base P1-t-Oct | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphazene base P1-t-Oct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)

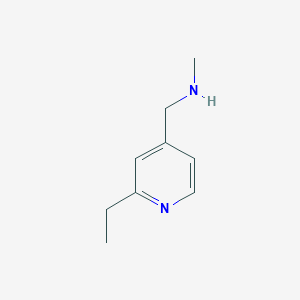
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
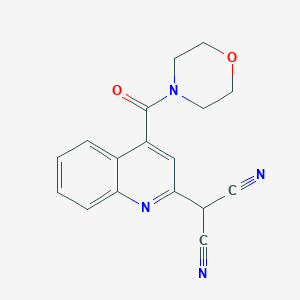
![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)
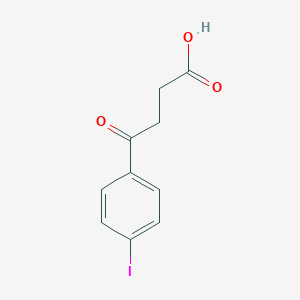
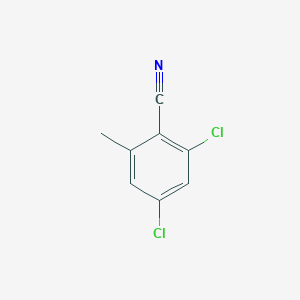
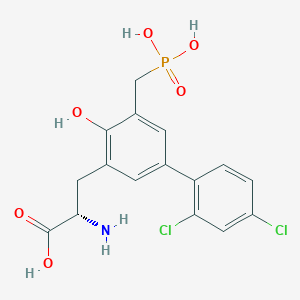
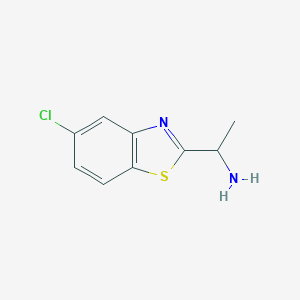
![1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid](/img/structure/B67425.png)
